Mitochondrial Calcium Uniporter (MCU) Inhibition: Potency and Specificity Profile vs. Ru360 and Lanthanides
Ruthenium Red (RR) is a classic MCU inhibitor, but its utility for specific mitochondrial studies is limited compared to its purified dinuclear component, Ru360. In a direct comparison on isolated mitochondria, Ru360 was significantly more potent (IC50 = 0.184 nM) than Ruthenium Red (IC50 = 6.85 nM), representing a 37-fold difference [1]. Mechanistically, while Ruthenium Red inhibits the MCU non-competitively with a Ki of 30 nM, the lanthanide La³⁺ inhibits competitively (Ki = 20 nM) [2]. Critically, lanthanide inhibition diminishes over time, whereas Ruthenium Red inhibition remains stable, and bound Ruthenium Red is not displaced by La³⁺, indicating distinct binding sites and a more robust, persistent block [2]. Furthermore, a systematic evaluation found that Ru360 at 10 µM had no effect on sarcoplasmic reticulum Ca²⁺ uptake/release or L-type Ca²⁺ channel current, whereas Ruthenium Red does affect these targets, underscoring RR's broader polypharmacology [1].
| Evidence Dimension | MCU inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6.85 nM |
| Comparator Or Baseline | Ru360 (0.184 nM) |
| Quantified Difference | Ru360 is 37.2-fold more potent |
| Conditions | Isolated mitochondria in vitro |
Why This Matters
For studies requiring specific interrogation of the MCU without confounding effects on other calcium handling proteins, Ru360 is the superior choice, while Ruthenium Red is appropriate as a broad-spectrum calcium channel blocker or when stable, non-competitive inhibition is required.
- [1] Matlib MA, Zhou Z, Knight S, et al. Oxygen-bridged dinuclear ruthenium amine complex specifically inhibits Ca2+ uptake into mitochondria in vitro and in situ in single cardiac myocytes. J Biol Chem. 1998;273(17):10223-10231. View Source
- [2] Reed KC, Bygrave FL. The inhibition of mitochondrial calcium transport by lanthanides and Ruthenium Red. Biochem J. 1974;140(2):143-155. View Source
